molecular formula C16H19Cl2NO2S B13402484 Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride

Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride

Cat. No.: B13402484
M. Wt: 360.3 g/mol
InChI Key: ODGCTIXSPSYOAI-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride is a synthetic organic compound that belongs to the class of substituted propanoates. This compound is characterized by the presence of a chlorophenyl group, a thiophene ring, and an ethylamino side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, thiophene, and ethylamine. The key steps in the synthesis may include:

    Condensation Reaction: The reaction between 2-chlorobenzaldehyde and thiophene to form an intermediate compound.

    Amidation: The intermediate compound reacts with ethylamine to form the desired product.

    Esterification: The final step involves the esterification of the product with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorophenyl)-2-(2-(furan-2-YL)ethylamino)propanoate hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 2-(2-bromophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride is unique due to the presence of both a chlorophenyl group and a thiophene ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H19Cl2NO2S

Molecular Weight

360.3 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)propanoate;hydrochloride

InChI

InChI=1S/C16H18ClNO2S.ClH/c1-16(15(19)20-2,13-7-3-4-8-14(13)17)18-10-9-12-6-5-11-21-12;/h3-8,11,18H,9-10H2,1-2H3;1H

InChI Key

ODGCTIXSPSYOAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)(C(=O)OC)NCCC2=CC=CS2.Cl

Origin of Product

United States

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